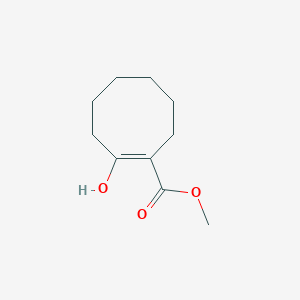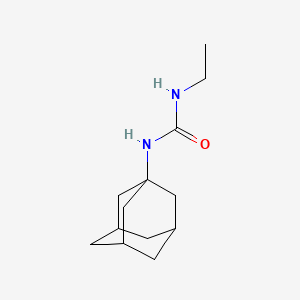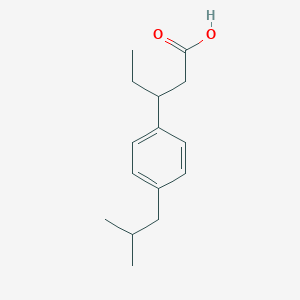
Plumbane, bromotriethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, bromotriethyl- is an organolead compound with the chemical formula C6H15BrPb It is a derivative of plumbane, where three ethyl groups and one bromine atom are bonded to a lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Plumbane, bromotriethyl- can be synthesized through the reaction of triethyllead chloride with lithium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
(C2H5)3PbCl+LiBr→(C2H5)3PbBr+LiCl
Industrial Production Methods
Industrial production of plumbane, bromotriethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Plumbane, bromotriethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Lead(IV) bromide and ethyl bromide.
Reduction: Lead(II) bromide and ethane.
Substitution: Triethyllead iodide and sodium bromide.
Applications De Recherche Scientifique
Plumbane, bromotriethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of plumbane, bromotriethyl- involves its interaction with molecular targets such as enzymes and cellular components. The bromine atom and ethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyllead chloride (C6H15ClPb)
- Triethyllead iodide (C6H15IPb)
- Tetraethyllead (C8H20Pb)
Uniqueness
Plumbane, bromotriethyl- is unique due to the presence of the bromine atom, which imparts different reactivity compared to its chloride and iodide counterparts. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or iodine.
Propriétés
Numéro CAS |
41141-89-3 |
|---|---|
Formule moléculaire |
C6H15BrPb |
Poids moléculaire |
374 g/mol |
Nom IUPAC |
bromo(triethyl)plumbane |
InChI |
InChI=1S/3C2H5.BrH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
RLEMIFPVSKAYPE-UHFFFAOYSA-M |
SMILES canonique |
CC[Pb](CC)(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)

-lambda~5~-bismuthane](/img/structure/B11939637.png)
![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)





![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)

